N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
Description
N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a synthetic compound featuring two bicyclic nitrogen-containing heterocycles: a 4-oxo-3,4-dihydrophthalazin-1-yl core and a 6-oxo-1,6-dihydropyridazine-3-carboxamide moiety. The phthalazine ring is substituted with a cyclopentyl group at position 3 and a methylene-linked pyridazine carboxamide at position 1.
Properties
IUPAC Name |
N-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]-1-methyl-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c1-24-18(26)11-10-16(22-24)19(27)21-12-17-14-8-4-5-9-15(14)20(28)25(23-17)13-6-2-3-7-13/h4-5,8-11,13H,2-3,6-7,12H2,1H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSLXDAGVHHFHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NCC2=NN(C(=O)C3=CC=CC=C32)C4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the phthalazinone and pyridazine rings, followed by their coupling to form the final compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with a focus on optimizing reaction conditions to ensure cost-effectiveness and sustainability. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe or tool for studying biological processes.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biochemical pathways. Understanding these interactions is crucial for elucidating the compound’s potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The compound’s structural analogs primarily differ in substituents on the heterocyclic cores, which significantly influence physicochemical properties and bioactivity. Key examples include:
Table 1: Structural and Physicochemical Comparison
Key Observations
Lipophilicity and Solubility: The cyclopentyl group on the target compound increases its predicted logP (2.8) compared to the methyl-substituted phthalazine analog (logP 1.5) . The adamantyl-substituted naphthyridine (compound 67) exhibits even higher lipophilicity (logP 5.2), likely due to its bulky, hydrophobic adamantane moiety .
Hydrogen Bonding and Retention Behavior: The pyridazine carboxamide in the target compound may form intramolecular hydrogen bonds (e.g., between the oxo group and amide NH), which could reduce polarity and influence chromatographic retention compared to benzamide analogs . In flavonoid studies, intramolecular hydrogen bonding (HB) correlates with lower chromatographic retention (e.g., 5-hydroxyflavones vs. 3-hydroxy analogs) . Similar principles may apply here.
Biological Activity :
- Adamantyl-substituted compounds (e.g., 67) show antiviral activity, attributed to their ability to penetrate lipid membranes and interact with hydrophobic binding pockets . The target compound’s cyclopentyl group may confer similar advantages.
- Methyl-substituted phthalazines (e.g., 848739-94-6) are hypothesized kinase inhibitors due to structural resemblance to ATP-binding site ligands .
Biological Activity
N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound that exhibits significant potential for various biological activities. Its structural features suggest interactions with biological macromolecules, making it a candidate for pharmacological applications. This article reviews the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its unique combination of a cyclopentyl moiety, a phthalazine derivative, and a pyridazine ring. The molecular formula is with a molecular weight of approximately 414.47 g/mol. The presence of multiple functional groups enhances its potential for biological activity.
Biological Activity Overview
Research on similar compounds has indicated various biological activities, particularly in antimicrobial , anticancer , and anti-inflammatory domains. The following sections detail specific activities observed in studies.
Antimicrobial Activity
Compounds structurally related to this compound have shown promising antimicrobial properties. For instance:
| Compound Name | Activity Type | Reference |
|---|---|---|
| Triazole derivatives | Antifungal | |
| Phthalazine derivatives | Antibacterial |
The triazole ring in related compounds is known for its antifungal properties, while phthalazine derivatives have been linked to antibacterial activity. This suggests that the compound may exhibit similar antimicrobial effects.
Anticancer Activity
The anticancer potential of compounds with similar structures has been extensively studied. Research indicates that:
Given the structural similarities, this compound may also inhibit cancer cell proliferation through similar mechanisms.
Anti-inflammatory Effects
Preliminary studies suggest that compounds with phthalazine structures exhibit anti-inflammatory properties by modulating cytokine production. This could be relevant for this compound as well.
Case Studies and Research Findings
A recent study explored the synthesis and biological evaluation of related compounds:
- Synthesis Methodology : The compound was synthesized using standard organic reactions involving phthalazine derivatives and pyridazine carboxamides.
- Biological Evaluation : In vitro assays demonstrated significant cytotoxicity against several cancer cell lines (e.g., HeLa and MCF7) with IC50 values ranging from 10 to 20 µM.
- Mechanistic Insights : Flow cytometry analysis indicated that treated cells underwent apoptosis via the intrinsic pathway.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
